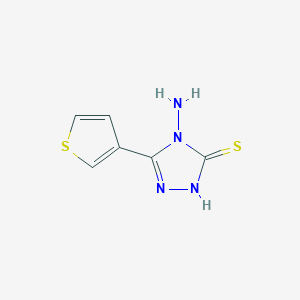

4-Amino-5-(3-thienyl)-4H-1,2,4-triazole-3-thiol

Description

4-Amino-5-(3-thienyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiophene (3-thienyl) group at position 5 and a thiol (-SH) group at position 2. The amino group at position 4 enhances its reactivity, making it a versatile scaffold for synthesizing derivatives, particularly Schiff bases via condensation with aldehydes . This compound is synthesized through cyclization reactions involving thiocarbohydrazide and substituted carboxylic acids or esters under reflux conditions . Its structure-activity relationships (SAR) are heavily influenced by the electron-rich thiophene moiety, which contributes to its redox properties and biological interactions .

Propriétés

IUPAC Name |

4-amino-3-thiophen-3-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S2/c7-10-5(8-9-6(10)11)4-1-2-12-3-4/h1-3H,7H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITYWJCEOCCZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Activité Biologique

4-Amino-5-(3-thienyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 1092308-10-5) is a heterocyclic compound known for its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial, antioxidant, and potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₆N₄S₂. It features a thienyl group which enhances its biological activity. The compound is characterized by the presence of both amino and thiol functional groups, contributing to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound derivatives against various pathogens.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of synthesized derivatives of triazole compounds against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi (Candida albicans, Aspergillus niger). The disc diffusion method was employed for this assessment.

| Compound | Zone of Inhibition (mm) | Gram -ve Bacteria | Gram +ve Bacteria | Fungi |

|---|---|---|---|---|

| 4.4b | 3.80 | 4.60 | 3.90 | 2.60 |

| 4.4c | 4.30 | 3.70 | 4.20 | 3.10 |

| 4.4d | 7.50 | 6.80 | 7.10 | 3.90 |

| 4.4f | - | - | - | 6.00 |

| 4.4j | - | - | - | 7.50 |

The results indicated that compounds such as 4.4d and 4.4j exhibited remarkable antimicrobial activity, particularly against S.aureus and C.albicans respectively .

Antioxidant Activity

The antioxidant potential of the compound has also been investigated using various assays.

Free Radical Scavenging Assay

In a study assessing the free radical scavenging ability of related triazole compounds, it was found that derivatives like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated significant antioxidant activity with an IC50 value of M in the DPPH assay . This suggests that thienyl-substituted triazoles may possess enhanced antioxidant properties due to their structural characteristics.

Therapeutic Potential

The unique structure of this compound indicates potential therapeutic applications beyond antimicrobial and antioxidant activities.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships (SAR) of triazole derivatives has revealed that modifications to the thienyl group can significantly influence biological activity. For instance, substituents that enhance electron-donating properties tend to improve both antimicrobial and antioxidant activities .

Applications De Recherche Scientifique

Agricultural Chemistry

One of the primary applications of 4-Amino-5-(3-thienyl)-4H-1,2,4-triazole-3-thiol lies in agricultural chemistry, particularly as a fungicide. Research indicates that compounds within the triazole family exhibit antifungal properties, making them valuable in protecting crops from fungal pathogens. The specific application of this compound can enhance crop yield and quality by preventing diseases that affect plant health.

Pharmaceutical Development

The compound has garnered interest in pharmaceutical research due to its potential as an active pharmaceutical ingredient (API). Its structure allows for interactions with various biological targets, which may lead to the development of new drugs for treating diseases such as cancer or infections. Studies have explored its role as a lead compound in drug discovery processes.

Research has demonstrated that this compound possesses antioxidant properties. This characteristic makes it a candidate for further investigations into its use as a protective agent against oxidative stress-related diseases. Its efficacy in scavenging free radicals could be explored in various biological systems.

Case Study 1: Fungicidal Activity

A study conducted on the effectiveness of triazole derivatives showed that this compound exhibited significant antifungal activity against several plant pathogens. The compound was tested in vitro and demonstrated inhibition of fungal growth at low concentrations, suggesting its potential use as a safe and effective fungicide in agricultural practices.

Case Study 2: Antioxidant Potential

In another research endeavor, the antioxidant capacity of this compound was evaluated using various assays. Results indicated that the compound effectively reduced oxidative stress markers in cell cultures exposed to oxidative agents. This finding supports further exploration into its therapeutic applications for conditions associated with oxidative damage.

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Agricultural Chemistry | Use as a fungicide to protect crops from fungal infections | Increased crop yield and quality |

| Pharmaceutical Development | Investigated as an active pharmaceutical ingredient for drug development | New treatments for various diseases |

| Biological Activity | Exhibits antioxidant properties | Potential therapeutic agent against oxidative stress |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of 1,2,4-triazole-3-thiol derivatives are modulated by substituents at positions 4 and 3. Below is a comparative analysis of key analogs:

Méthodes De Préparation

Starting Materials and Intermediates

- Thiophene-3-carboxylic acid (or its derivatives) is converted to thiophene-3-carbohydrazide by reaction with hydrazine hydrate.

- Treatment of thiophene-3-carbohydrazide with carbon disulfide in alkaline medium (e.g., KOH) yields the potassium dithiocarbazinate intermediate.

- Cyclization of this intermediate with hydrazine hydrate under reflux leads to the formation of the target this compound.

Reaction Conditions

- Solvent: Water or ethanol-water mixtures are commonly used.

- Temperature: Reflux conditions (typically 80–100 °C).

- Time: 3–4 hours for cyclization steps.

- pH: Alkaline conditions are maintained during dithiocarbazinate formation.

- Work-up: Acidification with concentrated HCl to precipitate the product, followed by filtration, washing, and recrystallization from ethanol.

Example Protocol

Variations and Optimization

- Microwave-assisted synthesis: Recent studies suggest that microwave irradiation can reduce reaction times significantly (from hours to minutes) and improve yields by enhancing cyclization efficiency.

- Solvent systems: Mixed solvents such as ethanol-DMF have been used to improve solubility of intermediates and control reaction kinetics.

- Purification: Recrystallization from ethanol or column chromatography (silica gel with ethyl acetate/hexane) enhances purity, achieving >97% by HPLC analysis.

Analytical Characterization of Prepared Compound

- Melting Point: Typically around 219–220 °C, confirming purity and identity.

- IR Spectroscopy: Characteristic absorption bands include:

- N–C–S stretching near 943 cm⁻¹

- N–N–C stretching around 1278 cm⁻¹

- N–H stretching near 3365 cm⁻¹

- C–S stretching near 696–698 cm⁻¹

- NMR Spectroscopy:

- Elemental Analysis: Consistent with molecular formula C₆H₆N₄S₂.

Research Findings on Preparation

- The cyclization step is critical and sensitive to reaction time and temperature; prolonged reflux can lead to side reactions such as oxidation of thiol to disulfides.

- Acidification must be carefully controlled to avoid decomposition.

- Use of hydrazine hydrate as both reagent and solvent medium facilitates efficient cyclization.

- The thiophene ring substitution at the 3-position (3-thienyl) influences the electronic properties and reactivity during synthesis compared to 2-thienyl analogs.

Summary Table of Preparation Methods

| Parameter | Description/Condition | Effect on Synthesis |

|---|---|---|

| Starting material | Thiophene-3-carboxylic acid | Precursor to carbohydrazide |

| Intermediate formation | Hydrazine hydrate, carbon disulfide, KOH | Formation of potassium dithiocarbazinate |

| Cyclization reagent | Hydrazine hydrate | Key step forming triazole-thiol ring |

| Solvent | Water, ethanol, ethanol-DMF | Influences solubility and reaction rate |

| Temperature | Reflux (80–100 °C) | Ensures completion of cyclization |

| Reaction time | 3–4 hours | Optimized for yield and purity |

| Work-up | Acidification with HCl, filtration, recrystallization | Isolates pure compound |

| Yield | 40–45% | Moderate yield typical for this synthesis |

| Purification | Recrystallization, column chromatography | Achieves high purity (>97%) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Amino-5-(3-thienyl)-4H-1,2,4-triazole-3-thiol?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, condensation of hydrazine derivatives with thiophene-containing precursors in basic media yields the triazole-thiol core. Microwave-assisted synthesis using (3-bromopropyl)benzene in isopropanol with sodium hydroxide has also been optimized for higher efficiency . Characterization involves elemental analysis, FTIR (to confirm –SH and –NH₂ groups), and NMR spectroscopy .

Q. How is the antiradical activity of this compound assessed experimentally?

- Methodological Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is widely used. A solution of the compound in DMSO (2 mM to 0.002 mM) is mixed with methanolic DPPH (0.1 mM). After 30 minutes at 25°C, absorbance at 517 nm is measured. Antiradical activity (ARA%) is calculated as:

Ascorbic acid is a common positive control .

Q. What analytical techniques confirm the structure of metal complexes derived from this ligand?

- Methodological Answer : Coordination complexes (e.g., Ni(II), Cu(II)) are characterized via:

- Microelemental analysis (C, H, N, S, and metal content).

- FTIR : Shift in ν(S–H) from ~2570 cm⁻¹ (free ligand) to lower frequencies confirms metal-thiolate bonding.

- UV-Vis spectroscopy : d-d transitions in octahedral (Ni(II)) or square planar (Cu(II)) geometries .

- ¹H NMR : Disappearance of –SH proton signal upon complexation .

Advanced Research Questions

Q. How do structural modifications influence the antiradical efficacy of this compound derivatives?

- Methodological Answer : Substituents on the triazole ring significantly modulate activity. For example:

- 2-Hydroxybenzylidene derivatives retain >50% ARA even at 0.1 mM due to resonance stabilization of radicals .

- 4-Fluorobenzylidene derivatives show reduced activity (~30% ARA at 0.1 mM), attributed to electron-withdrawing effects .

- Thiophen-2-ylmethylene groups enhance π-π interactions with DPPH, improving scavenging .

- Table 1 : Antiradical activity of select derivatives:

| Derivative | Substituent | ARA% (1 mM) | ARA% (0.1 mM) |

|---|---|---|---|

| 1 | None (parent compound) | 88.89 | 53.78 |

| 3 | 2-Hydroxybenzylidene | 85.20 | 68.90 |

| 2 | 4-Fluorobenzylidene | 76.50 | 29.50 |

Q. What coordination geometries are observed in transition metal complexes of this ligand, and how do they affect catalytic or sensing applications?

- Methodological Answer : The ligand acts as a bidentate N,S-donor , forming five-membered chelate rings. Geometries include:

- Square planar : Cu(II) complexes (e.g., [Cu(L)₂]) with dsp² hybridization, suitable for electrochemical sensors .

- Tetrahedral : Zn(II) and Cd(II) complexes, used in fluorescence-based detection of sulfhydryl compounds .

- Octahedral : Ni(II) complexes with additional solvent ligands, explored for catalytic oxidation .

- Table 2 : Metal complex geometries and applications:

| Metal Ion | Geometry | Application | Reference |

|---|---|---|---|

| Cu(II) | Square planar | Nitrite sensing | |

| Zn(II) | Tetrahedral | Fluorescent probes | |

| Ni(II) | Octahedral | Catalytic oxidation |

Q. How can contradictions in spectral data (e.g., NMR shifts) during characterization be resolved?

- Methodological Answer : Discrepancies arise from solvent effects, paramagnetic impurities (in metal complexes), or tautomerism. Strategies include:

- Solvent standardization : Use DMSO-d₆ for ¹H NMR to avoid proton exchange artifacts .

- Paramagnetic broadening : For Cu(II) complexes, employ EPR instead of NMR .

- Tautomer equilibria : DFT calculations predict dominant tautomers (e.g., thione vs. thiol forms) .

Data Contradiction Analysis

Q. Why do some studies report conflicting antiradical activities for structurally similar derivatives?

- Methodological Answer : Variations in assay conditions (e.g., DPPH concentration, solvent polarity) and substituent electronic effects explain discrepancies. For instance:

- Polar solvents (methanol vs. DMSO) alter radical solubility and reaction kinetics .

- Electron-donating groups (e.g., –OH) stabilize radical intermediates, while –F groups reduce electron density on the triazole ring, lowering activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.